4-[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]aniline
Overview
Description
4-[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]aniline is a heterocyclic compound that features a pyridine ring fused with a triazole ring and an aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]aniline typically involves the reaction of 2-cyanopyridine with hydrazine hydrate to form 2-(pyridin-2-yl)hydrazinecarboxamide. This intermediate is then cyclized with formic acid to yield 5-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid. The final step involves the reaction of this triazole derivative with aniline under appropriate conditions to form the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine or triazole rings.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines.
Substitution: Alkylated or acylated derivatives of the aniline group.
Scientific Research Applications
4-[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. For example, it may inhibit enzymes involved in microbial metabolism, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
5-(Pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid: A precursor in the synthesis of 4-[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]aniline.
2-(Pyridin-2-yl)hydrazinecarboxamide: Another intermediate in the synthetic route.
Pyridine derivatives: Compounds with similar pyridine rings but different functional groups.
Uniqueness
This compound is unique due to its combination of a pyridine ring, a triazole ring, and an aniline group This unique structure imparts specific chemical properties and biological activities that are not observed in other similar compounds
Biological Activity
4-[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]aniline, a heterocyclic compound featuring a pyridine ring fused with a triazole structure and an aniline moiety, has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound is characterized by the following IUPAC name: 4-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)aniline. Its synthesis typically involves several steps:
- Formation of 2-(pyridin-2-yl)hydrazinecarboxamide from 2-cyanopyridine and hydrazine hydrate.
- Cyclization with formic acid to yield 5-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid.
- Final reaction with aniline to produce the target compound under optimized conditions for yield and purity.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been shown to inhibit various bacterial strains effectively, making it a candidate for further development as an antimicrobial agent. The mechanism of action is believed to involve the inhibition of enzymes critical for microbial metabolism .
Antiviral Effects
The compound has also been evaluated for its antiviral properties. Preliminary data suggest it may interfere with viral replication processes, although specific viral targets remain to be fully elucidated. This potential opens avenues for its use in antiviral drug development .
Anti-inflammatory Activity
In vitro studies have demonstrated anti-inflammatory effects of this compound, with notable inhibition of cyclooxygenase (COX) enzymes. For instance, compounds derived from similar triazole structures have shown IC50 values in the low micromolar range against COX enzymes, indicating promising anti-inflammatory potential .
The biological activity of this compound is attributed to its ability to bind selectively to specific enzymes or receptors:
- Enzyme Inhibition : The compound's structure allows it to fit into the active sites of enzymes involved in microbial metabolism and inflammation pathways.
- Receptor Modulation : It may also act as a modulator of receptors associated with inflammatory responses .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various biological assays:
Properties
IUPAC Name |
4-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5/c14-10-6-4-9(5-7-10)12-16-13(18-17-12)11-3-1-2-8-15-11/h1-8H,14H2,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQOHVNJXHOGPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=NN2)C3=CC=C(C=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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